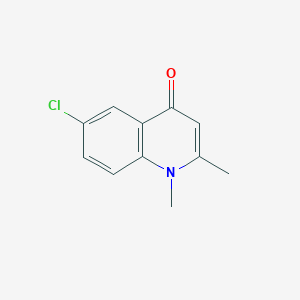

6-Chloro-1,2-dimethylquinolin-4(1H)-one

説明

Structure

3D Structure

特性

分子式 |

C11H10ClNO |

|---|---|

分子量 |

207.65 g/mol |

IUPAC名 |

6-chloro-1,2-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,1-2H3 |

InChIキー |

LICOSTPUCZUZOI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C2=C(N1C)C=CC(=C2)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1,2 Dimethylquinolin 4 1h One

Established Synthetic Pathways Towards 6-Chloro-1,2-dimethylquinolin-4(1H)-one

The construction of the this compound molecule is primarily achieved through multi-step synthetic sequences, often culminating in the formation of the core quinolinone ring system, followed by N-alkylation.

Multi-step Synthetic Approaches and Reaction Optimization

The synthesis of this compound typically commences with the formation of the corresponding N-unsubstituted quinolinone, 6-chloro-4-hydroxy-2-methylquinoline. This precursor is accessible through well-established methods such as the Gould-Jacobs reaction. wikipedia.orgmdpi.com This reaction involves the condensation of an appropriately substituted aniline, in this case, 4-chloroaniline, with a β-ketoester, such as ethyl acetoacetate.

The initial step is the formation of an enamine intermediate, which is then subjected to a thermal cyclization to construct the quinolinone ring. The high temperatures required for this cyclization, often exceeding 250 °C, can lead to side reactions and reduced yields. mdpi.com Optimization of this step is crucial for an efficient synthesis. The use of high-boiling point solvents like diphenyl ether or paraffin oil is common to achieve the necessary temperatures. Microwave-assisted synthesis has emerged as a powerful tool for optimizing the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields by enabling rapid and uniform heating to high temperatures. ablelab.eu

The general synthetic sequence can be outlined as follows:

Condensation: Reaction of 4-chloroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate.

Cyclization: Thermal or microwave-assisted intramolecular cyclization of the enamine to yield 6-chloro-4-hydroxy-2-methylquinoline.

N-Methylation: The final step involves the methylation of the nitrogen atom of the quinolinone ring. This is typically achieved by treating the 6-chloro-4-hydroxy-2-methylquinoline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate or sodium hydride. mdpi.com The reaction proceeds via nucleophilic substitution to afford the target molecule, this compound.

Reaction optimization often involves screening different solvents, bases, and reaction temperatures for the N-methylation step to maximize the yield and minimize the formation of O-methylated byproducts.

Table 1: Key Reactions in the Multi-step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Chloroaniline, Ethyl acetoacetate | Heat | Ethyl 3-((4-chlorophenyl)amino)but-2-enoate |

| 2 | Ethyl 3-((4-chlorophenyl)amino)but-2-enoate | High temperature (e.g., diphenyl ether, reflux) or Microwave irradiation | 6-Chloro-4-hydroxy-2-methylquinoline |

| 3 | 6-Chloro-4-hydroxy-2-methylquinoline | Methyl iodide, Base (e.g., K2CO3) | This compound |

One-Pot Cyclization Strategies and Mechanistic Insights

While a dedicated one-pot synthesis for this compound is not extensively documented in the literature, the principles of one-pot reactions for the synthesis of 4-quinolones are well-established and could be adapted. acs.orgorganic-chemistry.org A potential one-pot approach could involve the sequential addition of reagents without the isolation of intermediates. For instance, the condensation of 4-chloroaniline and ethyl acetoacetate could be followed by the in-situ addition of a high-boiling solvent and a methylating agent. However, the vastly different reaction conditions required for cyclization (high temperature) and N-methylation (moderate temperature) would present a significant challenge for a truly one-pot process.

A more feasible approach would be a sequential one-pot synthesis where the initial condensation is followed by cyclization, and after cooling, the methylation is carried out in the same reaction vessel. Iron-catalyzed oxidative coupling of alcohols and methyl arenes with 2-amino phenyl ketones represents a modern one-pot strategy for 4-quinolone synthesis, although its direct applicability to this specific target would require significant adaptation. organic-chemistry.org

Investigation of Reaction Mechanisms in this compound Synthesis

The key mechanistic step in the synthesis of the quinolinone core is the thermal cyclization of the enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate. This transformation is an example of an electrocyclic reaction. masterorganicchemistry.com The reaction proceeds through a concerted pericyclic pathway involving the 6π-electron system of a transient ketene intermediate formed from the enamine. wikipedia.org

The generally accepted mechanism for the Gould-Jacobs reaction involves the following steps:

Enamine Formation: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the β-ketoester, followed by dehydration, yields the enamine.

Thermal Cyclization: Upon heating, the enamine undergoes a 6π-electrocyclization. This is a concerted process where the π-electrons of the benzene ring and the enamine double bond rearrange to form a new six-membered ring. masterorganicchemistry.com

Tautomerization: The initial cyclized product is a dihydroquinoline derivative which rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.

The regioselectivity of the cyclization is an important consideration. In the case of 4-chloroaniline, the cyclization occurs at the unsubstituted ortho position of the aniline ring. The presence of the chlorine atom at the para position directs the cyclization to the available C-2 and C-6 positions of the aniline ring.

The subsequent N-methylation is a standard SN2 reaction. The nitrogen atom of the quinolinone ring acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, with the concomitant departure of the leaving group (e.g., iodide).

Derivatization and Functionalization Strategies of the this compound Scaffold

Regioselective Modification of the Quinoline (B57606) Core

The this compound scaffold presents several positions for potential regioselective modification.

C-3 Position: The methylene group at the C-3 position is activated by the adjacent carbonyl group and can be a site for various electrophilic substitution reactions. nih.gov Lithiation at this position followed by quenching with electrophiles could introduce a variety of substituents.

Aromatic Ring (Positions 5, 7, and 8): The benzene ring of the quinolinone core can undergo electrophilic aromatic substitution reactions. xmu.edu.cn The directing effects of the existing substituents (chloro, methyl, and the fused heterocyclic ring) would influence the regioselectivity of these reactions. The chloro group is an ortho-, para-director, while the fused ring system can also influence the position of substitution.

The 6-Chloro Group: The chlorine atom at the C-6 position can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. Alternatively, it can be a handle for transition metal-catalyzed cross-coupling reactions.

The 2-Methyl Group: The methyl group at the C-2 position can be functionalized, for example, through radical halogenation followed by nucleophilic substitution.

Base-controlled regioselective functionalization of chloro-substituted quinolines using metal amides has been shown to be an effective strategy for introducing substituents at specific positions. nih.gov

Introduction of Diverse Chemical Functionalities for Structure-Activity Relationship Studies

The introduction of a variety of chemical functionalities onto the this compound scaffold is essential for systematic SAR studies. The goal of such studies is to understand how different substituents at various positions influence the biological activity of the molecule.

Table 2: Potential Functionalization Strategies and Their Rationale for SAR Studies

| Position of Modification | Potential Functional Groups to Introduce | Rationale for SAR Studies |

| C-3 | Alkyl, aryl, heteroaryl groups; amines; amides | To explore the steric and electronic requirements at this position for receptor binding. |

| Aromatic Ring (C-5, C-7, C-8) | Halogens, nitro, amino, hydroxyl, methoxy groups | To investigate the influence of electron-donating and electron-withdrawing groups on activity and to probe for potential hydrogen bonding interactions. |

| C-6 (replacing Chloro) | Amines, ethers, thioethers | To assess the importance of the chloro substituent and explore the effects of different functional groups at this position. |

| N-1 Methyl Group | Larger alkyl chains, benzyl groups, functionalized alkyl groups | To determine the impact of the size and nature of the N-substituent on biological activity and pharmacokinetic properties. |

The synthesis of a library of analogs with systematic variations at these positions would allow for the identification of key structural features required for a desired biological effect, such as antibacterial or antitumor activity. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 1,2 Dimethylquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds in solution. For 6-Chloro-1,2-dimethylquinolin-4(1H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. ipb.pt

While 1D NMR spectra provide initial information, complex heterocyclic systems often require 2D NMR for full structural assignment. acs.orgacs.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, it would reveal correlations between the aromatic protons on the benzene ring (H-5, H-7, H-8) and establish their connectivity. For instance, a cross-peak between H-7 and H-8 would confirm their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of protonated carbons in the quinolinone ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, a NOESY spectrum could show through-space correlations between the N-methyl protons and the H-8 proton, and between the C2-methyl protons and the H-3 proton, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| N-CH₃ | ~3.7 | ~35 | C2, C4, C8a |

| C2-CH₃ | ~2.4 | ~18 | C2, C3 |

| 2 | - | ~150 | - |

| 3 | ~6.2 | ~115 | C2, C4, C4a, C2-CH₃ |

| 4 | - | ~175 | - |

| 4a | - | ~140 | - |

| 5 | ~7.9 (d) | ~125 | C4, C6, C7, C8a |

| 6 | - | ~130 | - |

| 7 | ~7.5 (dd) | ~132 | C5, C6, C8a |

| 8 | ~7.3 (d) | ~118 | C4a, C6, C7, N-CH₃ |

| 8a | - | ~138 | - |

For the analysis of solid, crystalline materials, solid-state NMR (ssNMR) spectroscopy is a powerful technique. It can differentiate between isomers and provide information about the molecular packing and polymorphism of heterocyclic compounds. nih.goviastate.edu For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments could be used to study the crystalline structure. nih.govacs.org This method is particularly useful when single crystals suitable for X-ray diffraction are not available. It can confirm the presence of a single crystalline form or identify a mixture of polymorphs by observing distinct sets of chemical shifts for each form.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀ClNO), the calculated exact mass of the molecular ion [M+H]⁺ is 208.0478. HRMS analysis would confirm this elemental composition, distinguishing it from other potential isomers.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the structure. xmu.edu.cn The fragmentation of quinolinone derivatives often involves specific losses of small molecules or radicals. nih.gov

Table 2: Predicted HRMS Data and Fragmentation for this compound.

| Ion/Fragment | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁ClNO⁺ | 208.0478 | Protonated Molecular Ion |

| [M-CO+H]⁺ | C₁₀H₁₁ClN⁺ | 180.0529 | Loss of carbon monoxide |

| [M-CH₃]⁺ | C₁₀H₇ClNO⁺ | 192.0165 | Loss of a methyl radical |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and substitution pattern. It would also reveal details about intermolecular interactions in the solid state, such as π-π stacking of the quinolinone rings or other non-covalent interactions involving the chlorine atom or carbonyl group, which govern the crystal packing. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov The analysis of experimental spectra, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the vibrational bands. iosrjournals.orgnih.gov

For this compound, the key functional groups would produce characteristic peaks:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1640-1620 cm⁻¹, corresponding to the quinolinone carbonyl group.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: Bands in the 1350-1250 cm⁻¹ region. mdpi.com

C-Cl Stretch: A characteristic band in the fingerprint region, typically around 1100-1000 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | IR, Raman |

| C=O Stretch (Amide) | 1640-1620 | IR (Strong), Raman (Weak) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-N Stretch | 1350-1250 | IR, Raman |

| C-Cl Stretch | 1100-1000 | IR, Raman |

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assessment (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light. mdpi.comnih.gov

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, these techniques would become essential for the stereochemical assessment of any chiral derivatives. For example, if a chiral center were introduced into the molecule, or if it were used as a ligand in a chiral metal complex, chiroptical spectroscopy would be a critical tool for determining its absolute configuration and studying its conformational properties in solution. nih.govrsc.org In some cases, achiral molecules can exhibit chiroptical properties upon aggregation or interaction with a chiral environment, a phenomenon known as induced circular dichroism. tum.de

Computational and Theoretical Chemistry Studies on 6 Chloro 1,2 Dimethylquinolin 4 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which are key to predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org

For quinolone derivatives, the HOMO is typically distributed over the quinoline (B57606) ring and the amide group, while the LUMO is often localized on the quinoline ring itself. rsc.org In the case of 6-Chloro-1,2-dimethylquinolin-4(1H)-one, the presence of the electron-withdrawing chlorine atom at the C6 position is expected to influence the energies of these orbitals. Generally, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels. A lower HOMO-LUMO gap suggests a higher chemical reactivity and the possibility of intramolecular charge transfer. scirp.org

Quantitative Structure-Activity Relationship (QSAR) studies on similar quinolone derivatives have shown that the LUMO-HOMO energy gap is a significant descriptor correlated with their biological activity. nih.gov For instance, in a study of quinolone-triazole derivatives as antibacterial agents, the LUMO-HOMO energy gap was found to have a high correlation with the antibacterial activity against P. aeruginosa. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Quinolone Derivative (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

This table presents representative data for a quinoline derivative to illustrate typical values. The exact values for this compound would require specific calculations. scirp.org

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential).

For quinolinone structures, the oxygen atom of the carbonyl group is typically an electron-rich site, making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic protons are generally in electron-deficient regions. The chlorine atom at the C6 position, being electronegative, will also influence the charge distribution across the aromatic ring.

Mulliken atomic charge analysis, another computational technique, provides a quantitative measure of the partial charge on each atom in the molecule. scirp.org This analysis can further pinpoint reactive sites. In related quinolone structures, the carbonyl oxygen atom carries a significant negative charge, while the carbonyl carbon and the nitrogen atom in the ring often exhibit positive charges, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations can be employed to explore the conformational landscape of this compound and to understand the influence of solvent on its structure and dynamics.

By simulating the motion of the molecule in a solvent environment (typically water), MD can reveal how solvent molecules arrange themselves around the solute and how this affects its conformation and stability. For quinolone derivatives, MD simulations have been used to study their interactions with biological targets, such as proteins, providing a more realistic model of the binding process. nih.gov The insights gained from MD simulations are crucial for understanding how the molecule behaves in a biological context.

In Silico Prediction of Reaction Mechanisms and Product Formation

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the lowest energy path.

For example, the synthesis of quinolin-4-ones often involves cyclization reactions. mdpi.com DFT calculations can be used to elucidate the mechanism of these reactions, including identifying key intermediates and transition states. This information is invaluable for optimizing reaction conditions and predicting the formation of different products. For instance, in the synthesis of functionalized quinolines, DFT calculations have been used to rationalize the regioselectivity of metalation reactions. nih.gov

Ligand-Based and Structure-Based Computational Design Principles for this compound Analogues

The computational insights gained from studying this compound can be leveraged to design new analogues with improved properties. This is a central aspect of computer-aided drug design (CADD).

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based design methods can be employed. researchgate.net These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key molecular descriptors (e.g., electronic properties, steric features) that are correlated with a desired activity. nih.gov For quinoline derivatives, 3D-QSAR models have been successfully used to guide the design of new compounds with enhanced biological activity. nih.gov

Structure-Based Design: When the 3D structure of a biological target is available, structure-based design methods can be used. researchgate.net Molecular docking is a key technique in this approach, where the binding of a ligand to a receptor's active site is simulated. mdpi.com This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions). By understanding how this compound or its analogues might bind to a target, medicinal chemists can make rational modifications to the molecule to improve its potency and selectivity. mdpi.comnih.gov

Table 2: Key Computational Approaches in the Design of Quinolone Analogues

| Design Principle | Computational Method | Application |

| Ligand-Based | 3D-QSAR, Pharmacophore Modeling | Identify key structural features for activity, screen virtual libraries. |

| Structure-Based | Molecular Docking, Molecular Dynamics | Predict binding modes and affinities, optimize ligand-receptor interactions. |

By integrating these computational strategies, the development of novel quinolone-based compounds can be significantly accelerated, leading to the discovery of new therapeutic agents.

While extensive research exists for the broader class of quinoline and quinolinone derivatives, providing insights into their general SAR, pharmacophore modeling, and QSAR analyses for various biological targets, this information does not directly address the specific compound of interest. To adhere to the strict instructions of focusing solely on "this compound" and to maintain scientific accuracy, the generation of an article with detailed research findings and data tables as requested is not possible at this time.

Further research and publication of studies specifically investigating the SAR of this compound analogues are required to provide the specific information requested.

Mechanistic Dissection of Molecular Interactions of 6 Chloro 1,2 Dimethylquinolin 4 1h One in Biological Systems

Identification and Validation of Molecular Targets (e.g., Receptors, Enzymes, Ion Channels)

The initial and most critical step in characterizing the biological activity of 6-Chloro-1,2-dimethylquinolin-4(1H)-one is the identification and validation of its specific molecular targets. These targets are typically proteins such as receptors, enzymes, or ion channels, with which the compound interacts to initiate a biological response. A variety of experimental techniques are employed to determine these interactions with high specificity and affinity.

In vitro binding assays are a primary method for determining the affinity of a compound for a potential molecular target. These assays measure the strength of the interaction between the compound and the target protein. For instance, radioligand binding assays could be utilized, where a radiolabeled ligand known to bind to the target is displaced by increasing concentrations of this compound. The concentration of the compound that displaces 50% of the radioligand is known as the IC50, which is indicative of its binding affinity.

Enzymatic activity inhibition studies are crucial if the putative target is an enzyme. In these experiments, the activity of the enzyme is measured in the presence of varying concentrations of this compound. A reduction in enzymatic activity would suggest that the compound is an inhibitor. The data from such an experiment can be used to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, if this compound were to be tested against a panel of kinases, the results might be presented as follows:

| Kinase Target | IC50 (µM) for this compound |

| Kinase A | 1.5 |

| Kinase B | > 100 |

| Kinase C | 25.3 |

| Kinase D | 8.7 |

This is a hypothetical data table for illustrative purposes.

To further characterize the binding interaction between this compound and its molecular target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

SPR provides real-time data on the kinetics of binding, including the association rate (ka) and dissociation rate (kd) constants. The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), a precise measure of binding affinity.

ITC, on the other hand, measures the heat change that occurs upon binding. This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). These thermodynamic data provide insights into the nature of the binding forces. A hypothetical dataset from an ITC experiment might look like this:

| Parameter | Value |

| KD (µM) | 2.1 |

| n (stoichiometry) | 1.05 |

| ΔH (kcal/mol) | -8.5 |

| TΔS (kcal/mol) | -1.2 |

This is a hypothetical data table for illustrative purposes.

Elucidation of Intracellular Signaling Pathway Modulation

Following the identification of a molecular target, it is essential to understand how the interaction of this compound with this target affects downstream intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately leading to a cellular response.

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. This can be used to assess the effect of this compound on the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins. For example, if the compound inhibits a kinase, a Western blot could show a decrease in the phosphorylation of that kinase's downstream substrates.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in gene expression at the mRNA level. If a signaling pathway ultimately leads to the activation of a transcription factor, RT-qPCR can be used to determine if treatment with this compound results in an increase or decrease in the transcription of that factor's target genes.

Fluorescence microscopy allows for the visualization of the subcellular localization of proteins or the occurrence of specific cellular events. For instance, if this compound is suspected of inducing apoptosis (programmed cell death), fluorescent probes that detect markers of apoptosis, such as Annexin V, can be used.

Flow cytometry is a powerful technique for analyzing large populations of cells. It can be used to quantify the percentage of cells undergoing apoptosis or to analyze the distribution of cells in different phases of the cell cycle. For example, a flow cytometry experiment might reveal that treatment with this compound leads to an increase in the sub-G1 population, which is indicative of apoptotic cells.

Preclinical Mechanistic Studies in In Vivo Models (Focus on Molecular Endpoints, e.g., Target Engagement, Biomarker Modulation)

Following a comprehensive review of scientific literature and patent databases, no specific preclinical in vivo mechanistic studies for the compound this compound were identified. Research detailing the direct target engagement or specific biomarker modulation in animal models for this particular chemical entity is not available in the public domain.

The performed searches yielded information on related quinolone derivatives, which, while belonging to the same broad class of compounds, possess different structural modifications. The findings for these related but distinct molecules cannot be extrapolated to predict the in vivo mechanistic profile of this compound. Therefore, to maintain scientific accuracy and adhere strictly to the requested subject, no data can be presented for this section.

Further research would be required to elucidate the in vivo molecular interactions of this compound. Such studies would need to be conducted to generate the data necessary to populate the detailed subsections requested.

Future Directions and Emerging Research Avenues for 6 Chloro 1,2 Dimethylquinolin 4 1h One Chemistry and Biology

Novel Synthetic Methodologies and Catalyst Development

Key areas for future investigation include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation will be a significant focus. This could involve exploring microwave-assisted synthesis or flow chemistry techniques.

Advanced Catalysis: Research into novel catalysts, such as transition metal catalysts (e.g., palladium, copper, nickel) or organocatalysts, could lead to more efficient and selective syntheses of the target compound and its derivatives. The use of nanocatalysts is another promising area, offering high reactivity and recyclability.

Photocatalytic and Electrochemical Methods: Harnessing the power of light or electricity to drive the synthesis of quinolinones represents a cutting-edge approach that could offer milder reaction conditions and unique reactivity patterns.

A comparative look at potential catalytic systems is presented in the table below:

| Catalyst Type | Potential Advantages for Synthesis of 6-Chloro-1,2-dimethylquinolin-4(1H)-one |

| Transition Metals | High efficiency, selectivity, and applicability to a wide range of substrates. |

| Nanocatalysts | High surface area to volume ratio leading to enhanced catalytic activity, and ease of separation and recycling. |

| Organocatalysts | Metal-free, often less toxic, and can provide high enantioselectivity. |

| Photocatalysts | Mild reaction conditions, use of renewable energy sources, and potential for novel transformations. |

Advanced Computational Approaches for Structure-Function Prediction

The application of advanced computational and theoretical chemistry will be instrumental in accelerating the discovery and optimization of this compound's potential biological activities. In silico methods can provide valuable insights into the molecule's properties and interactions, guiding further experimental work.

Future computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help in predicting the biological activity of novel derivatives of this compound based on their structural features. This can streamline the process of identifying potent analogs.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding affinity and interaction patterns of the compound with various biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action.

Machine Learning and Artificial Intelligence: The use of machine learning algorithms can aid in the prediction of a compound's bioactivity from its chemical structure and other high-throughput data, potentially accelerating the drug discovery process.

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways

A crucial area for future research will be the identification and validation of the molecular targets of this compound and the elucidation of its downstream mechanistic pathways. This knowledge is fundamental to understanding its potential therapeutic applications.

Prospective research directions in this area are:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with the compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function and the subsequent cellular response.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways affected by this compound.

Development of Advanced Analytical Probes for Biological Research

Leveraging the structural scaffold of this compound to develop advanced analytical probes is a promising avenue for future research. The inherent fluorescence often associated with quinoline (B57606) moieties can be exploited for various bio-imaging and sensing applications.

Future research in this domain could focus on:

Fluorescent Probes: Designing and synthesizing derivatives of this compound that can act as fluorescent probes for the detection of specific ions, molecules, or cellular environments. The quinoline scaffold is a well-established fluorophore in the development of chemosensors.

Bio-imaging Agents: Developing probes that can be used for in vitro and in vivo imaging of biological processes, such as tracking the localization of the compound within cells or tissues.

Affinity-Based Probes: Creating probes that can be used to label and identify specific molecular targets within a complex biological sample.

The development of such probes would not only advance our understanding of the biological activities of this compound but also provide valuable tools for the broader scientific community.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1,2-dimethylquinolin-4(1H)-one, and how can reaction conditions be optimized?

Answer:

- Core Methodology : The compound can be synthesized via cyclization of substituted anilines with chloroacetyl chloride derivatives. For example, a related quinolinone derivative was synthesized by reacting 6-chloro-1,3-benzothiazol-2-yl thioether intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust stoichiometry of chlorinating agents (e.g., POCl₃) to enhance yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~2.5 ppm for methyl groups, δ ~6.8–8.2 ppm for aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-Cl bonds at ~550–750 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., similar quinolinones show planar quinoline cores with bond lengths of 1.35–1.45 Å for C=O) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- Acute Toxicity : Use PPE (gloves, goggles, lab coats) due to H370 (organ damage) and H373 (long-term exposure risks) .

- Environmental Precautions : Avoid aquatic release (H410: toxic to aquatic life with long-term effects). Use closed-system disposal .

- Storage : Store in airtight containers away from ignition sources (P210) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

Answer:

- Analytical Workflow :

- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations).

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguities (e.g., thermal displacement parameters, occupancy ratios) .

- Statistical Analysis : Apply Hamilton R-factors and residual density maps to assess model accuracy .

- Example : Discrepancies in methyl group positions can arise from dynamic disorder; use SHELXE’s TWIN/BASF commands to model twinning .

Q. What are the best practices for crystallographic refinement of this compound using SHELX?

Answer:

- Refinement Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods .

- Refinement : SHELXL for anisotropic displacement parameters. Apply restraints for flexible substituents (e.g., methyl groups) .

- Validation : Check CIF files with PLATON/CHECKCIF for symmetry errors or missed hydrogen bonds .

Q. How can researchers evaluate the environmental impact and ecotoxicological effects of this compound?

Answer:

- Methodology :

- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to quantify LC₅₀ values (H410: EC₅₀ < 1 mg/L for aquatic toxicity) .

- Degradation Studies : Perform photolysis/hydrolysis experiments (pH 4–9) to assess persistence (t₁/₂ > 60 days indicates high environmental risk) .

- QSAR Modeling : Predict bioaccumulation potential using logP values (>3 suggests high lipid affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。